molecular formula C7H13ClN2O2 B2733242 N-(butan-2-ylcarbamoyl)-2-chloroacetamide CAS No. 746607-58-9

N-(butan-2-ylcarbamoyl)-2-chloroacetamide

Cat. No. B2733242
CAS RN: 746607-58-9
M. Wt: 192.64
InChI Key: YLEREBXHZUPCOV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. For example, a similar compound, N-Ethyl-2-butanamine, has a molecular formula of C6H15N .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. For instance, benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and are often confirmed experimentally .

Scientific Research Applications

Synthesis of Coumarin Derivatives

Chloroacetamide derivatives are utilized in the synthesis of various organic compounds. For example, the use of butyl-3-methylimidazolium chloroaluminate, a chloroacetamide ionic liquid, as an alternative to conventional acid catalysts in the Pechmann condensation of phenols with ethyl acetoacetate leads to the efficient synthesis of coumarin derivatives. This method significantly reduces reaction time, even at ambient conditions, providing a quick and efficient route to coumarins (Potdar, Mohile, & Salunkhe, 2001).

Biodegradation of Chloroacetamide Herbicides

Research on the biodegradation of chloroacetamide herbicides, such as butachlor, by bacterial species reveals the potential environmental applications of studying these compounds. For instance, Ammoniphilus sp. JF, isolated from agricultural fields, was found to utilize butachlor as the sole carbon source, showing complete degradation within 24 hours. This highlights the environmental significance of understanding chloroacetamide derivatives for bioremediation purposes (Singh & Nandabalan, 2018).

Understanding Disinfection Byproducts

The formation and occurrence of N-chloro-2,2-dichloroacetamide, a nitrogenous disinfection byproduct in chlorinated drinking waters, indicate the relevance of chloroacetamide derivatives in water treatment and public health. Identifying and understanding such byproducts are crucial for ensuring the safety of drinking water (Yu & Reckhow, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. For example, a similar compound, Carbon-11 labeled N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide ([11C]PK11195), binds selectively to the peripheral benzodiazepine receptor (PBR) .

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

The future directions for the study of a compound could involve exploring its potential applications, improving its synthesis, or investigating its mechanism of action further .

properties

IUPAC Name

N-(butan-2-ylcarbamoyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O2/c1-3-5(2)9-7(12)10-6(11)4-8/h5H,3-4H2,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEREBXHZUPCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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